3-Butenal, 2-oxo-

Description

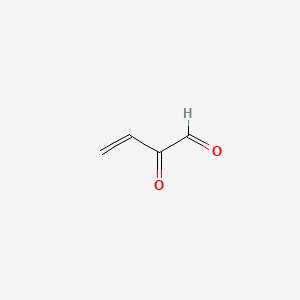

Structure

3D Structure

Properties

IUPAC Name |

2-oxobut-3-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQVYUNYDAWYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168748 | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16979-06-9 | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butenal, 2-oxo-: Core Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal. This highly reactive α,β-unsaturated dicarbonyl compound is of significant interest due to its role as a potential intermediate in chemical syntheses and its interactions within biological systems. This document summarizes its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its biological significance, with a focus on its electrophilic nature. Detailed experimental considerations and data are presented to aid researchers in their study and application of this molecule.

Chemical and Physical Properties

3-Butenal, 2-oxo- is a small organic molecule with the molecular formula C₄H₄O₂.[1] Its structure features both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond, which contributes to its high reactivity. A summary of its key chemical and physical properties is provided in the tables below.

Table 1: General Properties of 3-Butenal, 2-oxo-

| Property | Value | Reference |

| IUPAC Name | 2-oxobut-3-enal | [1] |

| Synonyms | 3-Butenal, 2-oxo-; Vinylglyoxal | [1][2] |

| CAS Number | 16979-06-9 | [1][2] |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [1] |

| Canonical SMILES | C=CC(=O)C=O | [1] |

| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [1] |

| InChIKey | SDQVYUNYDAWYIK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of 3-Butenal, 2-oxo-

| Property | Value | Reference |

| Boiling Point | 88.4 °C at 760 mmHg (Computed) | [2] |

| Flash Point | 14.7 °C (Computed) | [2] |

| Density | 0.999 g/cm³ (Computed) | [2] |

| Vapor Pressure | 61.2 mmHg at 25 °C (Computed) | [2] |

| LogP | -0.05960 (Computed) | [2] |

Synthesis and Purification

The synthesis of 3-Butenal, 2-oxo- can be challenging due to its high reactivity and potential for polymerization. While specific, detailed experimental protocols are not widely published, a general approach involves the gas-phase pyrolysis of bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives.

General Synthetic Approach: Gas-Phase Pyrolysis

A patented method for the preparation of vinylglyoxal derivatives suggests a synthetic route involving the following key steps:

-

Diels-Alder Reaction: Formation of a bicyclo[2.2.1]hept-5-enecarbaldehyde derivative through a Diels-Alder reaction.

-

Oxidation: The resulting adduct is then oxidized to the corresponding dicarbonyl compound.

-

Gas-Phase Pyrolysis: The dicarbonyl compound is subjected to gas-phase pyrolysis at elevated temperatures (500-700 °C) and reduced pressure to yield the vinylglyoxal derivative.

General synthetic workflow for vinylglyoxal derivatives.

Purification

Purification of 3-Butenal, 2-oxo- is expected to be challenging due to its reactivity. Standard purification techniques such as distillation and chromatography would need to be employed with care to avoid decomposition or polymerization.[3]

-

Distillation: Fractional distillation under reduced pressure could be a suitable method for separating the product from starting materials and byproducts with different boiling points.[4]

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be used for both purification and analysis.[3] Reverse-phase chromatography might be a viable option for separating this relatively polar molecule.[3]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for 3-Butenal, 2-oxo-

| Technique | Predicted Features |

| ¹H NMR | Signals for vinylic protons (δ 5.5-7.5 ppm) and an aldehydic proton (δ 9.5-10.0 ppm). |

| ¹³C NMR | Signals for carbonyl carbons (δ 190-210 ppm), and sp² hybridized carbons of the alkene (δ 120-150 ppm). |

| FTIR | Strong C=O stretching frequencies for the aldehyde and ketone (around 1680-1720 cm⁻¹), and a C=C stretching frequency (around 1600-1650 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to its molecular weight (84.02 g/mol ). |

Reactivity and Biological Significance

The chemical reactivity of 3-Butenal, 2-oxo- is dominated by its nature as an α,β-unsaturated dicarbonyl compound. This structure makes it a potent electrophile, susceptible to nucleophilic attack.

Michael Addition Reactions

As a Michael acceptor, 3-Butenal, 2-oxo- can react with a variety of nucleophiles in a conjugate addition fashion. This reaction is a key aspect of its chemical behavior and biological activity.

Michael addition of a nucleophile to 3-Butenal, 2-oxo-.

Biological Reactivity and Potential Toxicity

The electrophilic nature of 3-Butenal, 2-oxo- suggests that it can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., glutathione) and the nitrogen atoms of DNA bases.

-

Reaction with Glutathione: It is anticipated to form adducts with glutathione (GSH), a key cellular antioxidant. This reaction is a detoxification pathway but can also lead to GSH depletion and oxidative stress.

-

Genotoxicity: As an α,β-unsaturated carbonyl compound, there is a potential for mutagenic and carcinogenic effects.[5] Such compounds are known to react with DNA bases, leading to the formation of DNA adducts that can cause mutations if not repaired.

The potential for 3-Butenal, 2-oxo- to be a genotoxic agent warrants careful handling and assessment in any biological application.

Conclusion

3-Butenal, 2-oxo- is a reactive small molecule with a rich chemistry centered around its electrophilic nature. While its synthesis and purification present challenges, its potential as a chemical intermediate and its significant biological reactivity make it a compound of interest for further research. This guide provides a foundational understanding of its core properties and serves as a starting point for scientists and researchers working with this and related α,β-unsaturated dicarbonyl compounds. Further experimental investigation is needed to fully characterize its spectroscopic properties and elucidate its specific biological signaling pathways and toxicological profile.

References

- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. The possible role of α,β-unsaturated carbonyl compounds in mutagenesis and carcinogenesis (1993) | Erwin Eder | 113 Citations [scispace.com]

Vinyl Glyoxal: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glyoxal, systematically named 2-oxo-3-butenal, is a highly reactive α,β-unsaturated dicarbonyl compound. Its unique structure, featuring both a conjugated vinyl group and a 1,2-dicarbonyl moiety, imparts a diverse range of chemical reactivity, making it a valuable synthon in organic chemistry and a molecule of interest in biological systems. This technical guide provides an in-depth overview of the synthesis and reactivity of vinyl glyoxal, including detailed experimental protocols, quantitative data, and visualizations of its chemical behavior.

Physicochemical Properties

Vinyl glyoxal is a small, polar molecule with the following properties:

| Property | Value |

| Systematic Name | 2-Oxo-3-butenal |

| Synonym | Vinyl glyoxal |

| CAS Number | 16979-06-9[1] |

| Molecular Formula | C₄H₄O₂[1] |

| Molecular Weight | 84.07 g/mol [1] |

Synthesis of Vinyl Glyoxal

The primary synthetic route to vinyl glyoxal involves the oxidation of α,β-unsaturated aldehydes, most notably acrolein, using selenium dioxide. This method, known as the Riley oxidation, selectively oxidizes the α-methylenic carbon of the aldehyde to a carbonyl group.

Experimental Protocol: Synthesis via Riley Oxidation of Acrolein

Materials:

-

Acrolein

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a minimal amount of water with gentle heating.

-

Add dioxane to the flask.

-

Under an inert atmosphere, add freshly distilled acrolein dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated elemental selenium.

-

Extract the filtrate with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude vinyl glyoxal.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Note: This is a generalized protocol based on the principles of the Riley oxidation. Specific reaction conditions such as temperature, reaction time, and stoichiometry may require optimization for optimal yield and purity.

Chemical Reactivity

The reactivity of vinyl glyoxal is dictated by the presence of two key functional groups in conjugation: the α,β-unsaturated system and the 1,2-dicarbonyl system. This allows for a variety of reactions, including Diels-Alder cycloadditions and nucleophilic additions.

Diels-Alder Reactions

Vinyl glyoxal is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the LUMO. It readily reacts with conjugated dienes to form six-membered rings.

Caption: General workflow of a Diels-Alder reaction involving vinyl glyoxal.

A common example is the reaction with cyclopentadiene, which is highly reactive and typically proceeds readily at room temperature to form a bicyclic adduct.[2]

Nucleophilic Addition Reactions

Vinyl glyoxal is susceptible to nucleophilic attack at three electrophilic centers: the two carbonyl carbons and the β-carbon of the vinyl group. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic aldehyde carbonyl carbon.

-

1,4-Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and thiols, preferentially add to the β-carbon of the α,β-unsaturated system in a conjugate addition.[3][4][5][6][7]

Caption: Pathways of nucleophilic addition to vinyl glyoxal.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic data for vinyl glyoxal is limited, the expected characteristic signals are outlined below based on its structure.

¹H NMR (Expected Chemical Shifts):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.0 | singlet |

| Vinylic H (α to C=O) | 6.5 - 7.0 | doublet of doublets |

| Vinylic H (β to C=O, cis) | 6.0 - 6.5 | doublet |

| Vinylic H (β to C=O, trans) | 6.2 - 6.7 | doublet |

¹³C NMR (Expected Chemical Shifts):

| Carbon | Expected Chemical Shift (ppm) |

| Aldehydic C=O | 190 - 200 |

| Ketonic C=O | 195 - 205 |

| Vinylic C (α to C=O) | 135 - 145 |

| Vinylic C (β to C=O) | 130 - 140 |

FTIR (Expected Absorption Bands):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aldehydic) | 2850 - 2750 |

| C=O (conjugated aldehyde) | 1680 - 1700 |

| C=O (conjugated ketone) | 1670 - 1690 |

| C=C (conjugated) | 1600 - 1640 |

Biological Significance

α,β-Unsaturated aldehydes are a class of reactive electrophilic species that can be formed endogenously through processes like lipid peroxidation. These compounds are known to be cytotoxic and can react with biological nucleophiles such as proteins and DNA, leading to cellular damage. While specific studies on the biological signaling pathways of vinyl glyoxal are not extensively documented, its structural similarity to other reactive aldehydes suggests a potential role in cellular stress and toxicity. Further research is warranted to elucidate the specific biological effects and mechanisms of action of vinyl glyoxal.

Conclusion

Vinyl glyoxal is a versatile and highly reactive molecule with significant potential in organic synthesis. Its synthesis, primarily through the Riley oxidation of acrolein, provides access to a building block capable of undergoing a variety of transformations, most notably Diels-Alder and nucleophilic addition reactions. The understanding of its reactivity, guided by the principles of α,β-unsaturated carbonyl chemistry, allows for the strategic construction of complex molecular architectures. While its biological role is yet to be fully understood, its classification as a reactive electrophilic species suggests potential implications in toxicology and drug development. This guide serves as a foundational resource for researchers and scientists working with or interested in the chemistry and applications of vinyl glyoxal.

References

- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Michael addition reaction | PPTX [slideshare.net]

- 7. Michael Addition [organic-chemistry.org]

An In-depth Technical Guide to 2-oxobut-3-enal (CAS Number 16979-06-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxobut-3-enal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. Its chemical structure, featuring both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond, renders it highly electrophilic and reactive towards biological nucleophiles. This guide provides a comprehensive overview of the available technical information on 2-oxobut-3-enal, including its chemical and physical properties. While specific experimental data on its synthesis, biological activity, and direct involvement in signaling pathways are limited in publicly accessible literature, this document extrapolates potential reactivity and biological significance based on the well-studied behavior of analogous dicarbonyl and α,β-unsaturated carbonyl compounds. This guide also outlines general experimental protocols and analytical methods relevant to the study of such reactive species.

Chemical and Physical Properties

2-oxobut-3-enal is a small organic molecule with the chemical formula C₄H₄O₂.[1][2] Its structure combines the features of an α,β-unsaturated aldehyde and a glyoxal derivative, leading to a high potential for reactivity. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 16979-06-9 | [1][2] |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [2] |

| IUPAC Name | 2-oxobut-3-enal | [2] |

| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | [2] |

| Boiling Point | 88.4°C at 760 mmHg | [1] |

| Density | 0.999 g/cm³ | [1] |

| Flash Point | 14.7°C | [1] |

| Vapor Pressure | 61.2 mmHg at 25°C | [1] |

| LogP | -0.05960 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| SMILES | C=CC(=O)C=O | [2] |

| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [2] |

| InChIKey | SDQVYUNYDAWYIK-UHFFFAOYSA-N | [2] |

Synthesis

A specific, detailed, and publicly available experimental protocol for the laboratory synthesis of 2-oxobut-3-enal is not readily found in the surveyed literature. However, general synthetic strategies for α,β-unsaturated aldehydes often involve aldol condensation reactions. A patent exists for the preparation of vinylglyoxal derivatives, suggesting potential synthetic routes, though it does not provide explicit details for the parent compound.

Reactivity and Biological Significance

The high electrophilicity of 2-oxobut-3-enal suggests a strong potential for reactivity with biological macromolecules. This reactivity is central to its potential biological effects, which can be inferred from studies on similar compounds like glyoxal and methylglyoxal.

Adduct Formation with Biomolecules

Like other α-oxoaldehydes, 2-oxobut-3-enal is expected to react with nucleophilic groups in proteins (e.g., lysine and arginine residues) and DNA (e.g., guanosine).[3] This can lead to the formation of advanced glycation end-products (AGEs), which are associated with a variety of chronic diseases. The reaction with guanosine is of particular interest as it can lead to the formation of DNA adducts, potentially causing mutations if not repaired.

Induction of Oxidative and Carbonyl Stress

The reaction of 2-oxobut-3-enal with cellular components can lead to a state of carbonyl stress, which is a contributing factor to broader oxidative stress. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can result in damage to lipids, proteins, and DNA. Protein carbonylation is a common marker of oxidative stress and can be induced by reactive aldehydes.

Potential Involvement in Cellular Signaling Pathways

Based on its chemical nature as an electrophile, 2-oxobut-3-enal can be hypothesized to interact with key cellular signaling pathways that respond to oxidative and electrophilic stress.

The Glyoxalase System

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a major pathway for the detoxification of α-oxoaldehydes. This system converts reactive dicarbonyls into less reactive α-hydroxy acids. It is plausible that 2-oxobut-3-enal is a substrate for this pathway, and its cellular concentration could be regulated by the activity of these enzymes. The glyoxalase system is a potential therapeutic target for diseases associated with high levels of dicarbonyl stress.

References

- 1. Inhibition of glyoxalase I: the first low-nanomolar tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4894483A - Preparation of vinylglyoxal derivatives, novel vinylglyoxal derivatives and their use - Google Patents [patents.google.com]

- 3. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Butenal, 2-oxo-: A Technical Guide

Introduction

3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small organic molecule with the chemical formula C₄H₄O₂.[1] Its structure, featuring both an aldehyde and a ketone functional group in conjugation with a vinyl group, suggests a high degree of reactivity and potential for diverse chemical transformations. Despite its simple structure, a comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS). This technical guide, therefore, presents a predicted spectroscopic profile of 3-Butenal, 2-oxo- based on established principles of spectroscopy and computational chemistry. The information provided herein is intended to serve as a reference for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or application of this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted using widely accepted spectroscopic principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.7 - 9.8 | Singlet | 1H | Aldehydic proton (-CHO) |

| 6.9 - 7.0 | Doublet of doublets | 1H | Vinylic proton (=CH-) |

| 6.5 - 6.6 | Doublet | 1H | Vinylic proton (trans to C=O, =CH₂) |

| 6.0 - 6.1 | Doublet | 1H | Vinylic proton (cis to C=O, =CH₂) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 195 - 200 | C=O | Ketonic Carbonyl |

| 190 - 195 | C=O | Aldehydic Carbonyl |

| 135 - 140 | CH | Vinylic CH |

| 130 - 135 | CH₂ | Vinylic CH₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | =C-H Stretch (Vinylic) |

| 2820 - 2850, 2720 - 2750 | Medium, Weak | C-H Stretch (Aldehyde) |

| 1720 - 1740 | Strong | C=O Stretch (Aldehyde) |

| 1680 - 1700 | Strong | C=O Stretch (α,β-unsaturated Ketone) |

| 1620 - 1640 | Medium | C=C Stretch (Vinylic) |

| 910 - 990 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 84 | 60 | [M]⁺ (Molecular Ion) |

| 56 | 100 | [M - CO]⁺ |

| 55 | 80 | [M - CHO]⁺ |

| 29 | 40 | [CHO]⁺ |

| 28 | 50 | [CO]⁺ |

| 27 | 70 | [C₂H₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a small, non-volatile organic compound like 3-Butenal, 2-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and the spectrum recorded in a liquid cell.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile, thermally stable compounds and typically results in extensive fragmentation, which can be useful for structure elucidation. Soft ionization techniques like ESI or chemical ionization (CI) are used for more fragile molecules to keep the molecular ion intact.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: Detect the separated ions and record their abundance. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Oxo-3-butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-3-butenal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. Its unique chemical structure, featuring both an aldehyde and a ketone functional group in conjugation with a vinyl group, imparts a high degree of reactivity and potential for diverse chemical transformations. This document provides a comprehensive overview of the known physical and chemical properties of 2-oxo-3-butenal, details on its synthesis and reactivity, and an exploration of its putative biological significance based on the well-understood roles of related dicarbonyl species. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, toxicology, and drug development who may encounter or wish to utilize this versatile chemical entity.

Physical and Chemical Properties

2-Oxo-3-butenal is a small, reactive molecule. A summary of its key physical and chemical properties is presented in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of 2-Oxo-3-butenal

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 84.07 g/mol | --INVALID-LINK--[1] |

| CAS Number | 16979-06-9 | --INVALID-LINK--[1] |

| IUPAC Name | 2-oxobut-3-enal | --INVALID-LINK--[1] |

| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | --INVALID-LINK--[1] |

| Boiling Point | 88.4°C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.999 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 14.7°C | --INVALID-LINK--[2] |

| Vapor Pressure | 61.2 mmHg at 25°C | --INVALID-LINK--[2] |

| LogP | -0.05960 | --INVALID-LINK--[2] |

| Solubility | Due to its polar functional groups, 2-oxo-3-butenal is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be significant due to the potential for hydrogen bonding. | Inferred from chemical structure |

Table 2: Computed Molecular Descriptors of 2-Oxo-3-butenal

| Descriptor | Value | Source |

| Exact Mass | 84.021129366 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 34.1 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 6 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

Synthesis and Reactivity

Synthesis

The synthesis of 2-oxo-3-butenal and its derivatives can be achieved through various organic reactions. A patented method describes a general approach for the preparation of vinylglyoxal derivatives.

Experimental Protocol: General Synthesis of Vinylglyoxal Derivatives

A general method for the synthesis of vinylglyoxal derivatives involves the gas-phase pyrolysis of oxidized bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives.[3] The process can be summarized as follows:

-

Diels-Alder Adduct Formation: A bicyclo[2.2.1]hept-5-enecarbaldehyde derivative is formed through a Diels-Alder reaction.

-

Oxidation: The adduct is then oxidized to the corresponding dicarbonyl compound.

-

Gas-Phase Pyrolysis: The resulting dicarbonyl compound is subjected to gas-phase pyrolysis at high temperatures (500° to 700° C) and under reduced pressure (< 10⁻¹ mbar). This retro-Diels-Alder reaction yields the desired vinylglyoxal derivative.[3]

-

Purification: The resulting compound can be further purified using standard techniques such as distillation or chromatography.

Note: This is a general procedure outlined in a patent and may require optimization for the specific synthesis of 2-oxo-3-butenal.

Chemical Reactivity

The reactivity of 2-oxo-3-butenal is dominated by the presence of its two carbonyl groups and the conjugated vinyl moiety. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone. The α,β-unsaturated system allows for both 1,2- and 1,4-addition reactions (Michael addition).

The high reactivity of dicarbonyl compounds like 2-oxo-3-butenal makes them prone to react with biological nucleophiles such as the side chains of amino acids (e.g., lysine and arginine) in proteins and the nitrogenous bases of DNA. This reactivity is the basis for their biological effects, as discussed in the following section.

Spectroscopic Data

-

Mass Spectrometry (MS): A GC-MS spectrum of 2-oxo-3-butenal is available on PubChem, which can be used for its identification in complex mixtures.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To date, publicly accessible ¹H and ¹³C NMR spectra for 2-oxo-3-butenal have not been identified.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of 2-oxo-3-butenal are limited, a significant body of research on analogous dicarbonyl compounds, such as glyoxal and methylglyoxal, provides a strong basis for predicting its cellular effects. These compounds are known to be key mediators of "dicarbonyl stress," a condition implicated in aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.[4][5]

The primary mechanism of dicarbonyl toxicity involves the non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[2][6] The accumulation of AGEs can disrupt cellular function through various mechanisms, including protein cross-linking, enzyme inactivation, and the induction of oxidative stress and inflammation.[6]

Signaling Pathway of Dicarbonyl Stress

The cellular response to dicarbonyl stress is complex and involves multiple interconnected signaling pathways. A simplified representation of the key events is depicted in the diagram below.

Caption: Signaling pathway of dicarbonyl stress induced by 2-oxo-3-butenal.

Pathway Description:

-

Cellular Uptake: 2-Oxo-3-butenal, being a small molecule, can readily enter cells.

-

AGE Formation: Inside the cell, it reacts non-enzymatically with proteins, lipids, and DNA to form AGEs.

-

RAGE Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.

-

Oxidative Stress: The binding of AGEs to RAGE triggers intracellular signaling cascades that lead to the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress.[3]

-

Inflammation: Oxidative stress can activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and a state of chronic inflammation.

-

Mitochondrial Dysfunction and Apoptosis: The accumulation of ROS and AGEs can also lead to mitochondrial dysfunction, further exacerbating oxidative stress and ultimately triggering programmed cell death (apoptosis).

Conclusion

2-Oxo-3-butenal is a highly reactive dicarbonyl compound with the potential for a wide range of chemical applications. While detailed experimental data, particularly spectroscopic information, is not extensively available, its structural similarity to well-studied dicarbonyls like glyoxal and methylglyoxal provides a strong foundation for understanding its likely chemical and biological properties. The involvement of such compounds in dicarbonyl stress and the formation of AGEs highlights the potential toxicological significance of 2-oxo-3-butenal and suggests that it could be a valuable tool for studying the mechanisms of AGE-related diseases. Further research is warranted to fully characterize this compound and explore its potential applications in organic synthesis and as a probe for investigating cellular stress pathways.

References

- 1. Toxicity of glyoxals--role of oxidative stress, metabolic detoxification and thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Investigating the molecular mechanisms of glyoxal-induced cytotoxicity in human embryonic kidney cells: Insights from network toxicology and cell biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Vinyl Glyoxal

Disclaimer: Direct experimental data on vinyl glyoxal is scarce in publicly available literature. The following guide is based on the known properties of structurally related compounds, namely glyoxal, methylglyoxal, and acrolein (an α,β-unsaturated aldehyde). The information provided should be considered as an educated inference and a starting point for experimental investigation.

Introduction to Vinyl Glyoxal

Vinyl glyoxal (systematic name: but-1-ene-3,4-dione) is a dicarbonyl compound containing both a vinyl group and a glyoxal moiety. This unique combination of functional groups suggests a high degree of reactivity and specific solubility characteristics. As an α,β-unsaturated dicarbonyl compound, it is expected to be a potent electrophile, susceptible to nucleophilic attack at both the carbonyl carbons and the β-carbon of the vinyl group. Its properties are of interest to researchers in atmospheric chemistry, toxicology, and synthetic organic chemistry.

Physicochemical Properties

The physicochemical properties of vinyl glyoxal can be inferred from its constituent functional groups. The presence of two polar carbonyl groups suggests significant water solubility, while the nonpolar vinyl group may confer some solubility in organic solvents.

Table 1: Inferred Physicochemical Properties of Vinyl Glyoxal and Related Compounds

| Property | Vinyl Glyoxal (Inferred) | Glyoxal | Methylglyoxal | Acrolein |

| Molecular Formula | C4H4O2 | C2H2O2 | C3H4O2 | C3H4O |

| Molecular Weight | 84.07 g/mol | 58.04 g/mol | 72.06 g/mol | 56.06 g/mol |

| Appearance | Likely a colorless to yellow liquid | Yellow liquid, green vapor[1] | Clear yellow, slightly viscous liquid[2][3] | Colorless to yellow liquid[4][5] |

| Boiling Point | Estimated to be higher than acrolein due to increased molecular weight and polarity | 51 °C[1] | 72 °C[6] | 53 °C[7] |

| Melting Point | N/A (likely unstable at low temperatures) | 15 °C[1] | -16 °C[6] | -88 °C[7] |

| Water Solubility | Expected to be high | Soluble[1] | >10 g/100 mL at 17°C[2][3] | 208 g/kg at 20°C |

| LogP | Estimated to be < 0 | -1.14 (estimated) | -1.28 (estimated) | -0.01[4] |

Solubility Profile

Based on the principle of "like dissolves like," the polarity of vinyl glyoxal will govern its solubility.[8][9]

Aqueous Solubility

The two carbonyl groups in vinyl glyoxal are expected to form hydrogen bonds with water molecules, leading to high aqueous solubility.[6] Like glyoxal and methylglyoxal, it is anticipated to exist in equilibrium with its hydrated forms (mono- and dihydrate) in aqueous solutions.[1][2][10]

Organic Solvent Solubility

Vinyl glyoxal is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile.[6][11] Its solubility in nonpolar solvents like hexane is likely to be limited.

Table 2: Inferred Solubility of Vinyl Glyoxal

| Solvent | Predicted Solubility | Rationale |

| Water | High | Formation of hydrogen bonds and hydrates.[1][6] |

| Ethanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Acetonitrile | Moderate to High | Polar aprotic solvent. |

| Acetone | Moderate to High | Polar aprotic solvent. |

| Dichloromethane | Moderate | Moderately polar solvent. |

| Hexane | Low | Nonpolar solvent. |

Stability Profile

Vinyl glyoxal is predicted to be a highly reactive and unstable molecule. Its stability will be influenced by factors such as pH, temperature, light, and the presence of other chemical species.

pH-Dependent Stability

The stability of vinyl glyoxal is expected to be highly dependent on pH. In aqueous solutions, aldehydes can undergo various reactions that are catalyzed by acids or bases.[2]

-

Acidic Conditions (pH < 4): Reasonably stable, though hydration of the carbonyl groups will occur.

-

Neutral to Mildly Acidic Conditions (pH 4-7): Susceptible to hydration and potentially polymerization.

-

Alkaline Conditions (pH > 7): Highly unstable. Expected to undergo rapid polymerization, aldol-type condensation reactions, and potentially Cannizzaro-type reactions.[12]

Thermal and Photochemical Stability

Exposure to heat and light is expected to promote the polymerization of vinyl glyoxal, similar to acrolein.[5] The vinyl group makes it susceptible to free-radical polymerization. For stabilization, inhibitors such as hydroquinone are often used for related compounds like acrolein.[13][14]

Reactivity and Degradation Pathways

Vinyl glyoxal, as an α,β-unsaturated dicarbonyl compound, has multiple reactive sites.

-

Hydration and Oligomerization: In aqueous solutions, the carbonyl groups will likely hydrate to form gem-diols, which can then oligomerize.[1]

-

Michael Addition: The β-carbon of the vinyl group is electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles such as thiols (e.g., glutathione in a biological context).

-

Aldol Condensation: In the presence of a base, the α-protons may be abstracted, leading to the formation of an enolate that can participate in aldol-type condensation reactions.[12]

-

Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of vinyl glyoxal.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of vinyl glyoxal in water.

Materials:

-

Vinyl glyoxal

-

Deionized water

-

20 mL screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes and 0.22 µm syringe filters

Procedure:

-

Add an excess amount of vinyl glyoxal to a series of vials containing a known volume of deionized water.

-

Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for 24 hours to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the aqueous supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of deionized water.

-

Analyze the diluted solution by HPLC-UV to determine the concentration of vinyl glyoxal. A pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection.[15]

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Assessment of pH-Dependent Stability

Objective: To evaluate the stability of vinyl glyoxal at different pH values over time.

Materials:

-

Vinyl glyoxal stock solution

-

Buffer solutions (pH 4, 7, and 9)

-

Constant temperature incubator or water bath

-

HPLC-UV system

-

Autosampler vials

Procedure:

-

Prepare a dilute solution of vinyl glyoxal in each of the buffer solutions (pH 4, 7, and 9).

-

Dispense aliquots of each solution into separate autosampler vials.

-

Place the vials in a constant temperature incubator (e.g., 25 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each pH series and immediately analyze its contents by HPLC-UV to quantify the remaining vinyl glyoxal.

-

Plot the concentration of vinyl glyoxal as a function of time for each pH.

-

Determine the degradation rate constant and half-life at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Signaling Pathways and Reactivity

Caption: Inferred reactivity pathways of vinyl glyoxal.

Experimental Workflow for Solubility Determination

Caption: Workflow for aqueous solubility determination.

Experimental Workflow for Stability Assessment

Caption: Workflow for pH-dependent stability assessment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Methylglyoxal | 78-98-8 [chemicalbook.com]

- 3. Methylglyoxal CAS#: 78-98-8 [m.chemicalbook.com]

- 4. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LCSS: ACROLEIN [web.stanford.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Acrolein - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. foodb.ca [foodb.ca]

- 11. Methylglyoxal 40 water 78-98-8 [sigmaaldrich.com]

- 12. kvmwai.edu.in [kvmwai.edu.in]

- 13. NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsaturated aldehyde in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US2653172A - Stabilization of acrolein - Google Patents [patents.google.com]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

3-Butenal, 2-oxo-: A Technical Review of a Reactive Dicarbonyl Compound

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small, reactive dicarbonyl compound with the chemical formula C₄H₄O₂. Its structure, featuring both an aldehyde and a ketone conjugated with a vinyl group, suggests a high potential for reactivity and biological activity. Despite this, a comprehensive review of the scientific literature reveals that 3-Butenal, 2-oxo- is a sparsely studied molecule. This technical guide consolidates the available information on its chemical properties, potential synthetic routes, and inferred biological activities based on closely related compounds. Due to the limited direct research on this compound, this review also highlights the significant knowledge gaps to guide future research endeavors.

Chemical and Physical Properties

Quantitative data for 3-Butenal, 2-oxo- is primarily available from chemical databases. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₂ | PubChem |

| Molecular Weight | 84.07 g/mol | PubChem |

| CAS Number | 16979-06-9 | PubChem |

| IUPAC Name | 2-oxobut-3-enal | PubChem |

| Synonyms | 3-Butenal, 2-oxo-; vinyl glyoxal; 2-Oxo-3-butenal | PubChem |

| Appearance | Not reported | - |

| Boiling Point | 88.4°C at 760 mmHg | LookChem[1] |

| Density | 0.999 g/cm³ | LookChem[1] |

| Flash Point | 14.7°C | LookChem[1] |

| LogP | -0.05960 | LookChem[1] |

| Vapor Pressure | 61.2 mmHg at 25°C | LookChem[1] |

Synthesis and Experimental Protocols

The patented method involves a multi-step process:

-

Condensation: Bicyclo[2.2.1]hept-5-enecarbaldehyde is either subjected to autocondensation or reacted with an aldehyde (R-CHO). For the synthesis of the parent 3-Butenal, 2-oxo-, this would conceptually involve a reaction with formaldehyde.

-

Oxidation: The resulting condensed product is then oxidized to the corresponding dicarbonyl compound.

-

Pyrolysis: The dicarbonyl intermediate undergoes gas-phase pyrolysis at high temperatures (500-700°C) and reduced pressure (<10⁻¹ mbar) to yield the vinylglyoxal derivative.[2]

A potential workflow for this synthesis is illustrated in the diagram below.

Caption: Conceptual workflow for the synthesis of 3-Butenal, 2-oxo-.

Biological Activity and Potential Applications

Direct studies on the biological activity of 3-Butenal, 2-oxo- are currently lacking in the scientific literature. However, its structural similarity to other reactive dicarbonyls, such as methylglyoxal (a 1,2-dicarbonyl), suggests it may possess significant biological effects.

Methylglyoxal is a well-studied compound known for its potent antimicrobial and cytotoxic properties. It is a key antibacterial component in Manuka honey.[1][3] The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of methylglyoxal against various microorganisms, which can serve as a preliminary reference for the potential activity of 3-Butenal, 2-oxo-.

Table of Antimicrobial Activity for Methylglyoxal (a related compound)

| Microorganism | MIC (% v/v) | MBC (% v/v) | Source |

| Staphylococcus aureus | 0.0156 - 0.0312 | 0.0625 - 0.125 | [1][3] |

| Streptococcus pyogenes | 0.0078 | 0.0312 | [1][3] |

| Escherichia coli | 0.0625 | 0.25 | [1][3] |

| Pseudomonas aeruginosa | 0.125 | 2 | [1][3] |

| Candida albicans | 0.0156 | 0.0625 | [1][3] |

Note: This data is for methylglyoxal, not 3-Butenal, 2-oxo-, and is provided for comparative purposes only.

The high reactivity of the α,β-unsaturated dicarbonyl moiety in 3-Butenal, 2-oxo- suggests a potential for covalent modification of biological macromolecules, such as proteins and DNA. This could lead to cytotoxicity and genotoxicity. The proposed mechanism of action would likely involve the formation of adducts with nucleophilic residues in proteins (e.g., cysteine, lysine) and DNA bases.

Caption: Inferred mechanism of action for 3-Butenal, 2-oxo-.

Spectroscopic Data

A comprehensive set of spectroscopic data (NMR, IR, detailed MS) for 3-Butenal, 2-oxo- is not available in the public domain. Characterization of this compound would be a critical step in any future research.

Future Directions

The current body of knowledge on 3-Butenal, 2-oxo- is limited, presenting numerous opportunities for further investigation. Key areas for future research include:

-

Development of a reliable and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS).

-

Evaluation of its antimicrobial activity against a broad panel of pathogens.

-

Assessment of its cytotoxicity and genotoxicity in various cell lines.

-

Investigation of its potential as a precursor for the synthesis of novel pharmaceuticals or agrochemicals.

Conclusion

3-Butenal, 2-oxo- is a molecule with significant potential for interesting chemical and biological activities due to its reactive functional groups. However, it remains largely unexplored. This technical guide provides a summary of the currently available information and highlights the substantial need for further research to fully understand the properties and potential applications of this compound. The data on related molecules, such as methylglyoxal, provides a compelling rationale for pursuing a more in-depth investigation of 3-Butenal, 2-oxo-.

References

Unveiling 2-oxobut-3-enal: A Technical Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxobut-3-enal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound with the chemical formula C₄H₄O₂. While not as extensively studied as other dicarbonyls like methylglyoxal, its unique chemical structure suggests a potential role in biological systems and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of 2-oxobut-3-enal, detailing its synthesis, physicochemical properties, and known biological interactions. This document aims to be a foundational resource for researchers interested in the chemistry and biological significance of this intriguing molecule.

Introduction

Reactive dicarbonyl species are of significant interest in chemistry and biology due to their ability to react with nucleophiles, particularly amino acids in proteins, leading to the formation of advanced glycation end-products (AGEs). These modifications can alter protein structure and function and have been implicated in various disease states. 2-oxobut-3-enal is a vinylogous analogue of glyoxal, featuring both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond. This arrangement confers a high degree of reactivity and potential for unique biological effects. This guide will explore the historical context of its synthesis and the current understanding of its chemical and biological profile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-oxobut-3-enal is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| IUPAC Name | 2-oxobut-3-enal | [1] |

| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | [1] |

| CAS Number | 16979-06-9 | [1][2] |

| Molecular Formula | C₄H₄O₂ | [1][2][3] |

| Molecular Weight | 84.07 g/mol | [1] |

| Boiling Point | 88.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.999 g/cm³ (Predicted) | [2] |

| SMILES | C=CC(=O)C=O | [1][3] |

| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [1] |

Table 1: Physicochemical Properties of 2-oxobut-3-enal

Discovery and History of Synthesis

The specific historical details of the initial discovery and first synthesis of 2-oxobut-3-enal are not well-documented in readily available scientific literature. However, methods for the preparation of "vinylglyoxal derivatives" have been described, indicating its role as a chemical intermediate.

Patented Synthesis of Vinylglyoxal Derivatives

A key method for the preparation of vinylglyoxal and its derivatives is outlined in U.S. Patent 4,894,483. While the patent focuses on derivatives, the core synthesis provides insight into a potential route to the parent compound, 2-oxobut-3-enal.

Experimental Protocol: Synthesis of Vinylglyoxal Derivatives (adapted from US Patent 4,894,483)

This protocol is a generalized representation of the synthetic strategy described in the patent.

-

Diels-Alder Reaction: Cyclopentadiene is reacted with acrolein to form bicyclo[2.2.1]hept-5-ene-2-carbaldehyde. This reaction serves to protect the vinyl group of acrolein.

-

Aldol Condensation: The resulting bicyclic aldehyde undergoes a base-catalyzed aldol condensation with an appropriate aldehyde (e.g., formaldehyde or another aldehyde, R-CHO) to introduce the second carbonyl group.

-

Oxidation: The secondary alcohol formed in the aldol condensation is oxidized to a ketone, yielding a dicarbonyl compound.

-

Retro-Diels-Alder Reaction (Pyrolysis): The dicarbonyl intermediate is subjected to gas-phase pyrolysis. This retro-Diels-Alder reaction releases the cyclopentadiene protecting group, yielding the desired vinylglyoxal derivative.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for vinylglyoxal derivatives.

Biological Activity and Potential Significance

While direct studies on the biological activity of 2-oxobut-3-enal are scarce, the well-documented reactivity of related α,β-unsaturated dicarbonyls like methylglyoxal and glyoxal provides a strong basis for inferring its potential biological roles. These compounds are known to be involved in the non-enzymatic glycation of proteins and nucleic acids.

Protein Glycation

Dicarbonyl compounds are potent glycating agents that react with the free amino groups of lysine and arginine residues in proteins. This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs has been linked to the pathogenesis of various chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[4][5][6]

The proposed mechanism of protein glycation by a generic dicarbonyl compound involves the initial formation of a Schiff base, followed by rearrangements and further reactions to form stable, cross-linked AGEs.

Caption: Generalized pathway of protein glycation by dicarbonyls.

The vinyl group in 2-oxobut-3-enal, in conjugation with the dicarbonyl system, likely modulates its reactivity towards biomolecules compared to saturated dicarbonyls, potentially leading to the formation of unique AGEs. Further research is needed to elucidate the specific adducts formed by 2-oxobut-3-enal and their biological consequences.

Future Directions

The study of 2-oxobut-3-enal is still in its nascent stages. Key areas for future research include:

-

Definitive Historical Account: A thorough review of older chemical literature may yet uncover the original discovery and synthesis of this compound.

-

Optimized Synthesis: Development of modern, high-yield synthetic routes to 2-oxobut-3-enal is crucial for enabling further biological studies.

-

Biological Studies: In-depth investigations into the cytotoxicity, genotoxicity, and protein modification potential of 2-oxobut-3-enal are warranted.

-

Identification of Protein Adducts: Characterization of the specific AGEs formed from the reaction of 2-oxobut-3-enal with proteins will be critical to understanding its biological impact.

-

Signaling Pathway Analysis: Elucidation of any cellular signaling pathways that are modulated by 2-oxobut-3-enal or its protein adducts could reveal novel mechanisms of dicarbonyl-induced pathology and potential therapeutic targets.

Conclusion

2-oxobut-3-enal represents an understudied yet potentially significant reactive dicarbonyl species. While its history is not as clearly defined as that of other well-known glycation agents, the available information on its synthesis and the established reactivity of related compounds suggest that it is a molecule worthy of further investigation. This guide provides a current snapshot of the knowledge surrounding 2-oxobut-3-enal, with the aim of stimulating further research into its chemical and biological properties, particularly in the context of drug development and the study of age-related and metabolic diseases.

References

- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-oxobut-3-enal|lookchem [lookchem.com]

- 3. 2-oxobut-3-enal | Molport-028-746-600 | Novel [molport.com]

- 4. bevital.no [bevital.no]

- 5. Protein glycation: creation of catalytic sites for free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical Exploration of 3-Butenal, 2-oxo-: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical studies on 3-Butenal, 2-oxo- are scarce in publicly accessible literature. This document therefore presents a comprehensive theoretical framework and representative data based on studies of analogous α,β-unsaturated carbonyl systems, such as acrolein and glyoxal. The methodologies and expected results outlined herein provide a robust guide for conducting novel theoretical investigations on 3-Butenal, 2-oxo-.

Introduction

3-Butenal, 2-oxo-, a dicarbonyl compound featuring a conjugated system, presents significant interest for theoretical investigation due to its potential reactivity and role in various chemical and biological processes. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for elucidating its reaction mechanisms and potential interactions with biological targets. This whitepaper outlines the standard computational protocols and expected theoretical data for a comprehensive in-silico analysis of this molecule.

Conformational Analysis

A critical initial step in the theoretical study of a flexible molecule like 3-Butenal, 2-oxo- is the identification of its stable conformers. The rotation around the central C-C single bond is expected to be the primary source of conformational isomerism.

Computational Protocol for Conformational Search

A relaxed potential energy surface (PES) scan is the recommended method to identify stable conformers. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.

Experimental Protocol:

-

Initial Structure Generation: Construct the initial geometry of 3-Butenal, 2-oxo- using a molecular builder.

-

Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).

-

PES Scan: Perform a relaxed PES scan by rotating the dihedral angle defined by the O=C-C=O backbone from 0° to 360° in increments of 10-15°.

-

Conformer Identification: Identify the minima on the resulting potential energy curve.

-

Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency calculation for each identified minimum to confirm it as a true local minimum (i.e., no imaginary frequencies).

Predicted Conformers and Relative Energies

Based on studies of analogous compounds, 3-Butenal, 2-oxo- is expected to have at least two stable planar conformers: a more stable s-trans and a less stable s-cis form.

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.00 |

| s-cis | ~0° | 1.5 - 3.0 |

Note: The relative energy is an expected range based on similar molecules and will need to be calculated specifically for 3-Butenal, 2-oxo-.

Molecular Geometry

The optimized geometries of the stable conformers provide key structural information. The following table presents expected bond lengths and angles for the s-trans conformer, which is anticipated to be the global minimum.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C=O (ketone) | ~1.22 Å | |

| C-C (single) | ~1.48 Å | |

| C=C (double) | ~1.34 Å | |

| Bond Angle | O=C-C | ~124° |

| C-C=C | ~122° | |

| C=C-H | ~121° |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the PES and for predicting the infrared (IR) and Raman spectra of the molecule.

Computational Protocol for Vibrational Analysis

Experimental Protocol:

-

Optimized Geometry: Start with the fully optimized geometry of the desired conformer obtained at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory.

-

Frequency Scaling: Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method.

-

Spectral Visualization: Generate the predicted IR spectrum using a visualization software.

Predicted Vibrational Frequencies

The following table summarizes the expected key vibrational modes and their scaled frequencies for the s-trans conformer of 3-Butenal, 2-oxo-.

| Vibrational Mode | Description | Expected Scaled Frequency (cm⁻¹) |

| ν(C=O) | Aldehyde C=O stretch | ~1720 - 1740 |

| ν(C=O) | Ketone C=O stretch | ~1690 - 1710 |

| ν(C=C) | C=C stretch | ~1600 - 1630 |

| δ(C-H) | C-H bending modes | ~1300 - 1450 |

| ν(C-C) | C-C stretch | ~1100 - 1200 |

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic structure and reactivity of the molecule.

Computational Protocol for FMO Analysis

Experimental Protocol:

-

Optimized Geometry: Use the optimized geometry of the ground state conformer.

-

Single Point Energy Calculation: Perform a single point energy calculation using a suitable level of theory.

-

Orbital Visualization: Generate and visualize the HOMO and LUMO isosurfaces.

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Expected Frontier Molecular Orbitals and Reactivity

The HOMO is expected to be localized over the C=C and C=O π-systems, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to have significant contributions from the carbonyl carbons, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Molecular Orbital | Expected Energy (eV) | Description |

| HOMO | -7.0 to -8.0 | π-orbital with significant density on the C=C and C=O bonds |

| LUMO | -2.0 to -3.0 | π*-orbital with large coefficients on the carbonyl carbons |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical stability and reactivity |

Visualizations

Computational Workflow

Caption: A flowchart of the computational protocol.

Logical Relationship of Conformers

Caption: The relationship between the two primary conformers.

Conclusion

This whitepaper provides a comprehensive theoretical framework for the in-depth computational study of 3-Butenal, 2-oxo-. By following the outlined protocols for conformational analysis, geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain valuable insights into the fundamental properties of this molecule. The provided data, based on analogous systems, serves as a benchmark for what can be expected from such theoretical investigations. These studies are foundational for understanding the reactivity and potential biological activity of 3-Butenal, 2-oxo-, and can guide future experimental work and drug development efforts.

Methodological & Application

Application Notes and Protocols for 2-oxo-3-butenal in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-3-butenal, also known as vinylglyoxal, is a highly reactive α,β-unsaturated 1,3-dicarbonyl compound.[1] Its bifunctional nature, possessing both a conjugated ketone and an aldehyde, makes it a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds that form the core of many active agrochemicals. While direct applications in commercial agrochemical synthesis are not widely documented, its chemical properties suggest significant potential for the construction of key agrochemical scaffolds such as pyrazoles and isoxazoles. This document outlines the potential applications of 2-oxo-3-butenal in agrochemical synthesis, providing theoretical synthetic pathways and generalized experimental protocols.

Potential Applications in Agrochemical Synthesis

The primary potential of 2-oxo-3-butenal in agrochemical synthesis lies in its utility as a precursor for heterocyclic compounds known to exhibit fungicidal, herbicidal, and insecticidal properties.

Synthesis of Pyrazole Derivatives

Pyrazole rings are a cornerstone in the design of modern agrochemicals, found in numerous commercial products. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3][4][5] 2-Oxo-3-butenal, as a 1,3-dicarbonyl equivalent, can react with hydrazines to yield substituted pyrazoles.

The reaction is expected to proceed through a cyclocondensation mechanism. The regioselectivity of the reaction will depend on the substitution pattern of the hydrazine and the reaction conditions. For example, reaction with a substituted hydrazine (R-NHNH₂) could potentially yield two regioisomers.

Logical Relationship: Synthesis of Pyrazoles from 2-oxo-3-butenal

Caption: General scheme for the synthesis of pyrazoles from 2-oxo-3-butenal.

Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles prevalent in agrochemicals, known for their herbicidal and fungicidal activities. The synthesis of isoxazoles can be achieved by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[6][7][8][9] 2-Oxo-3-butenal can serve as the 1,3-dicarbonyl component in this reaction.

Similar to pyrazole synthesis, the reaction with hydroxylamine would proceed via a cyclocondensation reaction to form the isoxazole ring.

Experimental Workflow: Synthesis of Isoxazoles from 2-oxo-3-butenal

Caption: Workflow for the synthesis of isoxazoles using 2-oxo-3-butenal.

Illustrative Data on Agrochemical Scaffolds

The following table summarizes the types of agrochemical activity associated with the pyrazole and isoxazole scaffolds that could potentially be synthesized from 2-oxo-3-butenal.

| Heterocyclic Scaffold | Potential Agrochemical Activity | Representative Commercial Examples (Not synthesized from 2-oxo-3-butenal) |

| Pyrazole | Fungicide, Herbicide, Insecticide | Bixafen, Fluxapyroxad, Pyrasulfotole |

| Isoxazole | Herbicide, Fungicide | Isoxaflutole, Hymexazol |

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole and isoxazole derivatives from 2-oxo-3-butenal. These protocols are intended as a starting point and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole

Materials:

-

2-Oxo-3-butenal

-

Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, if needed)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxo-3-butenal (1.0 eq) in ethanol or acetic acid.

-

Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, add an equivalent of a non-nucleophilic base.

-

If the reaction is slow, add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Protocol 2: General Procedure for the Synthesis of a Substituted Isoxazole

Materials:

-

2-Oxo-3-butenal

-

Hydroxylamine hydrochloride

-

Sodium acetate or other suitable base

-

Ethanol (solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

-

To this solution, add a solution of 2-oxo-3-butenal (1.0 eq) in ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography on silica gel to yield the substituted isoxazole.

Conclusion

2-Oxo-3-butenal is a promising, albeit under-explored, building block for agrochemical synthesis. Its ability to act as a 1,3-dicarbonyl precursor in cyclocondensation reactions opens up avenues for the synthesis of pyrazole and isoxazole derivatives, which are at the heart of many modern crop protection agents. The protocols and synthetic schemes provided herein offer a foundation for researchers to investigate the potential of this reactive and versatile molecule in the discovery and development of new agrochemicals. Further research into the controlled reactions of 2-oxo-3-butenal is warranted to fully exploit its synthetic utility.

References

- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. chim.it [chim.it]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Addition Reactions with Vinyl Glyoxal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl glyoxal (but-3-ene-1,2-dione) is a reactive α,β-unsaturated dicarbonyl compound of significant interest in organic synthesis and chemical biology. Its bifunctional nature, possessing both a Michael acceptor and two electrophilic carbonyl carbons, allows for a diverse range of nucleophilic addition reactions. This document provides detailed application notes and experimental protocols for studying and utilizing these reactions, with a particular focus on their relevance to drug development and cellular biochemistry. The unique reactivity of vinyl glyoxal makes it a valuable tool for forming covalent adducts with biomolecules and a potential target for therapeutic intervention.

Introduction to Nucleophilic Additions to Vinyl Glyoxal

Vinyl glyoxal is a highly electrophilic species due to the presence of two carbonyl groups and a conjugated vinyl moiety. Nucleophilic attack can occur at three distinct positions: the two carbonyl carbons (C1 and C2) and the β-carbon of the vinyl group (C4). The regioselectivity of the reaction is dependent on several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

-

1,2-Addition: Hard nucleophiles, such as organometallic reagents, tend to attack the more electrophilic aldehyde carbon (C1) in a 1,2-addition fashion.

-

Michael (1,4-) Addition: Soft nucleophiles, such as thiols and some amines, preferentially attack the β-carbon of the vinyl group in a conjugate or Michael addition. This is often the initial step in reactions with biological nucleophiles.

-

Addition to the Ketone (C2): Nucleophilic attack at the internal ketone carbonyl is also possible, though often less favored than attack at the terminal aldehyde.

The initial adducts of these reactions can undergo subsequent intramolecular cyclization or further reactions, leading to a variety of products.

Synthesis of Vinyl Glyoxal

Direct, high-yield laboratory synthesis of vinyl glyoxal is not widely reported in the literature, likely due to its high reactivity and tendency to polymerize. However, a potential synthetic route can be adapted from patent literature describing the preparation of vinylglyoxal derivatives. This multi-step process involves the oxidation of a bicyclic precursor followed by gas-phase pyrolysis.[1]

Conceptual Synthetic Pathway: